L-Cystine-3,3'-13C2
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Overview
Description
L-Cystine-3,3’-13C2 is a labeled form of L-Cystine, an amino acid that plays a critical role in various biological processes. This compound is specifically labeled with carbon-13 isotopes at the 3 and 3’ positions, making it useful for various scientific research applications, particularly in the fields of biochemistry and molecular biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Cystine-3,3’-13C2 is synthesized by incorporating carbon-13 isotopes into the L-Cystine molecule. The synthetic route typically involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes at the desired positions. The process may involve multiple steps, including the protection of functional groups, isotope labeling, and deprotection .
Industrial Production Methods
Industrial production of L-Cystine-3,3’-13C2 often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to incorporate carbon-13 isotopes into the L-Cystine during their metabolic processes. The fermentation broth is then processed to isolate and purify the labeled L-Cystine .
Chemical Reactions Analysis
Types of Reactions
L-Cystine-3,3’-13C2 undergoes various chemical reactions, including:
Oxidation: L-Cystine can be oxidized to form cysteine sulfinic acid.
Reduction: It can be reduced to form L-Cysteine.
Substitution: It can undergo substitution reactions where the amino or carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Various reagents can be used depending on the desired substitution, including alkyl halides and acyl chlorides.
Major Products
Oxidation: Cysteine sulfinic acid.
Reduction: L-Cysteine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
L-Cystine-3,3’-13C2 is widely used in scientific research due to its labeled isotopes, which allow for precise tracking and analysis in various studies. Some of its applications include:
Biomolecular NMR: Used in nuclear magnetic resonance (NMR) spectroscopy to study protein structures and dynamics.
Metabolism Studies: Helps in tracing metabolic pathways and understanding the role of L-Cystine in cellular processes.
Proteomics: Used in mass spectrometry-based proteomics to identify and quantify proteins.
Drug Development: Assists in studying the pharmacokinetics and pharmacodynamics of drugs
Mechanism of Action
L-Cystine-3,3’-13C2 exerts its effects primarily through its role as a sulfur-containing amino acid. It participates in redox reactions, acting as an antioxidant and protecting cells from oxidative stress. It is also involved in the synthesis of glutathione, a critical antioxidant in cellular defense mechanisms. The labeled isotopes allow for detailed studies of these processes at the molecular level .
Comparison with Similar Compounds
Similar Compounds
L-Cystine: The unlabeled form of L-Cystine.
L-Cysteine: The reduced form of L-Cystine.
D-Cystine: The D-enantiomer of L-Cystine
Uniqueness
L-Cystine-3,3’-13C2 is unique due to its carbon-13 labeling, which allows for precise tracking and analysis in scientific studies. This makes it particularly valuable in research applications where understanding the detailed mechanisms and pathways involving L-Cystine is crucial .
Properties
Molecular Formula |
C6H12N2O4S2 |
---|---|
Molecular Weight |
242.3 g/mol |
IUPAC Name |
(2R)-2-amino-3-[[(2R)-2-amino-2-carboxy(113C)ethyl]disulfanyl](313C)propanoic acid |
InChI |
InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1/i1+1,2+1 |
InChI Key |
LEVWYRKDKASIDU-IPSUFKGASA-N |
Isomeric SMILES |
[13CH2]([C@@H](C(=O)O)N)SS[13CH2][C@@H](C(=O)O)N |
Canonical SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.